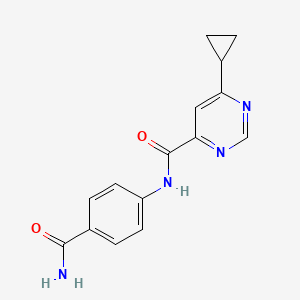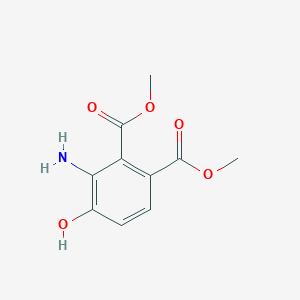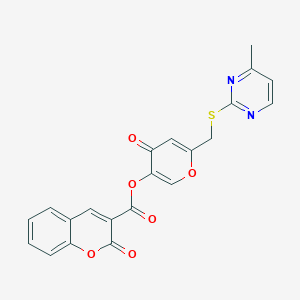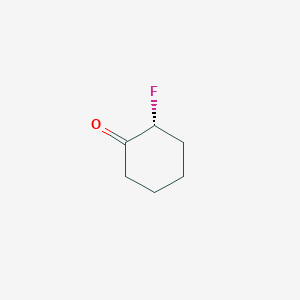![molecular formula C15H20ClNO2 B2488240 N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide CAS No. 1795088-59-3](/img/structure/B2488240.png)
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide is an organic compound with the molecular formula C14H18ClNO2 This compound is characterized by the presence of a cyclobutanecarboxamide core, substituted with a 3-chlorophenyl and a 2-methoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the cyclobutanecarboxamide core: This can be achieved through the reaction of cyclobutanecarboxylic acid with an appropriate amine, such as 3-chloroaniline, under dehydrating conditions.
Introduction of the 2-methoxypropyl group: This step involves the alkylation of the amide nitrogen with 2-methoxypropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
化学反応の分析
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide can undergo several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the amide can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-[2-(3-hydroxyphenyl)-2-methoxypropyl]cyclobutanecarboxamide.
Reduction: N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutylamine.
Substitution: N-[2-(3-substituted phenyl)-2-methoxypropyl]cyclobutanecarboxamide.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The exact mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The presence of the 3-chlorophenyl group suggests potential interactions with aromatic binding sites, while the methoxypropyl group may influence its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
N-(3-chlorophenyl)cyclobutanecarboxamide: Similar core structure but lacks the methoxypropyl group.
N-(3-chloro-2-fluorophenyl)cyclobutanecarboxamide: Contains a fluorine atom in addition to the chlorine.
N-(3-chloro-4-methoxyphenyl)cyclobutanecarboxamide: Contains an additional methoxy group on the phenyl ring.
Uniqueness
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide is unique due to the presence of both the 3-chlorophenyl and 2-methoxypropyl groups. This combination of substituents may confer unique chemical and biological properties, such as specific binding affinities or enhanced solubility, which are not observed in similar compounds.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-15(19-2,12-7-4-8-13(16)9-12)10-17-14(18)11-5-3-6-11/h4,7-9,11H,3,5-6,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKGEMSQMLMFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)
![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2488163.png)
![N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2488164.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2488165.png)
![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2488173.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)


![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)

